molecular formula C10H8ClNO3 B12870331 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride

1-(4-Nitrophenyl)cyclopropanecarbonyl chloride

Katalognummer: B12870331
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: WWCLPVPRXJWMSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It belongs to the category of carbonyl chlorides and is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 4-nitrophenyl cyclopropanecarboxylate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)cyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)cyclopropanecarbonyl chloride has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The nitro group can participate in redox reactions, while the carbonyl chloride group can undergo substitution reactions. These reactions are facilitated by the electronic properties of the nitro and carbonyl chloride groups, which make the compound highly reactive under specific conditions .

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H8ClNO3

Molekulargewicht

225.63 g/mol

IUPAC-Name

1-(4-nitrophenyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H8ClNO3/c11-9(13)10(5-6-10)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2

InChI-Schlüssel

WWCLPVPRXJWMSH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.